Cas no 2229284-98-2 (tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate)
tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate
- EN300-1887378
- 2229284-98-2
- tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate
-
- Inchi: 1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(7-16)8-5-4-6-9(14)11(8)17/h4-7,10,17H,1-3H3,(H,15,18)
- InChI Key: XHCVYTGDEYRPNX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1O)C(C=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 329.02627g/mol
- Monoisotopic Mass: 329.02627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.6Ų
tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1887378-0.05g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-0.1g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-0.25g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-0.5g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-1.0g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1887378-2.5g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-5.0g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1887378-10.0g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1887378-1g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1887378-5g |
tert-butyl N-[1-(3-bromo-2-hydroxyphenyl)-2-oxoethyl]carbamate |
2229284-98-2 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate
Professional Introduction to Compound with CAS No. 2229284-98-2 and Product Name: Tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate
The compound with the CAS number 2229284-98-2 and the product name Tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this molecule, particularly its tert-butyl group, 3-bromo-2-hydroxyphenyl moiety, and 2-oxoethylcarbamate backbone, contribute to its distinctive chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The presence of the 3-bromo-2-hydroxyphenyl ring in this compound suggests potential interactions with biological targets, making it a valuable scaffold for further derivatization and optimization. The 2-oxoethylcarbamate moiety is particularly interesting as it can serve as a key pharmacophore, influencing both the solubility and bioavailability of the compound.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The tert-butyl group provides stability to the molecule while also allowing for selective modifications, which can be crucial in fine-tuning its biological activity. This flexibility makes it an attractive candidate for use in combinatorial chemistry libraries and high-throughput screening (HTS) campaigns.
In recent years, there has been a growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The structural features of Tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate make it a promising candidate for such applications. For instance, studies have shown that compounds with similar scaffolds can exhibit inhibitory activity against enzymes like kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.
The 3-bromo-2-hydroxyphenyl moiety is known to interact with aromatic residues in protein targets, which can be leveraged to design molecules with high specificity. Additionally, the 2-oxoethylcarbamate group can form hydrogen bonds with polar regions of biological targets, further enhancing binding affinity. These interactions are critical for achieving the desired pharmacological effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to their targets with greater accuracy. This has facilitated the rapid design and synthesis of novel compounds like Tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can optimize the structure of this compound to improve its potency and selectivity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group at the carbamate position enhances stability during storage and handling, while also providing a handle for further functionalization. The bromine atom on the phenyl ring offers additional reactivity, allowing for cross-coupling reactions that can be used to introduce diverse substituents.
In conclusion, Tert-butyl N-1-(3-bromo-2-hydroxyphenyl)-2-oxoethylcarbamate represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for drug discovery, with potential applications in treating various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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